molecular formula C20H22N4O2S B2972246 4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775505-28-6

4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2972246
CAS No.: 1775505-28-6
M. Wt: 382.48
InChI Key: PBKUJRUFQFHOMP-UHFFFAOYSA-N
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Description

4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one ( 1775365-84-8) is a synthetic small molecule with a molecular formula of C20H22N4O2S and a molecular weight of 382.5 g/mol . This complex heterocyclic compound features a 1,2,4-triazol-3-one core that is strategically substituted with a 4-methylbenzyl group at the N4 position and a 1-(thiophene-2-carbonyl)piperidin-4-yl group at the C5 position, as defined by its SMILES representation: Cc1ccc(Cn2c(C3CCN(C(=O)c4ccsc4)CC3)n[nH]c2=O)cc1 . The integration of the lipophilic methylbenzyl moiety with the electron-rich thienylcarbonyl-piperidine system creates a unique three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery. This molecular architecture is frequently explored for its potential to modulate biological targets, particularly G-protein coupled receptors (GPCRs) and various enzymes, given that structurally related 1,2,4-triazole and acylated piperidine derivatives have been investigated as modulators of metabolic pathways, including the GLP-1 receptor for the potential treatment of type 2 diabetes, obesity, and hyperlipidemia . The compound is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-4-6-15(7-5-14)13-24-18(21-22-20(24)26)16-8-10-23(11-9-16)19(25)17-3-2-12-27-17/h2-7,12,16H,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUJRUFQFHOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775549-25-1) is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2S, with a molecular weight of 396.5 g/mol. Its structure features a triazole ring, a piperidine moiety, and aromatic substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
CAS Number1775549-25-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of 1,2,4-triazole exhibit significant pharmacological effects such as:

  • Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating moderate potency .
  • Antibacterial Activity : The compound's structural features may enhance its interaction with bacterial targets, making it a candidate for antibacterial applications. Studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related derivatives. Notable findings include:

  • Anticancer Studies : A study involving various triazole derivatives indicated that specific substitutions on the triazole ring could enhance anti-cancer properties. For instance, compounds with phenyl substitutions exhibited better binding interactions with target proteins .
  • In Silico Predictions : Computational methods have been employed to predict the bioactivity of this compound. Virtual screening using tools like SuperPred and SwissADME has identified promising directions for further research into its antineoplastic and antibacterial properties .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure of triazole derivatives and their biological activity has been extensively studied. Modifications in the piperidine moiety or the introduction of different substituents on the triazole ring can significantly alter the pharmacological profile .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-3-(pyridin-3-yloxy)-5-(triazolyl)Triazole ring with aromatic substituentsAntimicrobial
5-(phenyl)-1H-pyrazolePyrazole instead of triazoleAnticancer
1-(piperidinyl)-5-methyltriazolePiperidine attached to triazoleAntifungal

The specific combination of functional groups in this compound may enhance its interaction with biological targets compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Compound A , several structurally analogous compounds are analyzed. These include derivatives with modifications to the benzyl substituent, piperidine-linked acyl groups, and triazolone core variations.

Structural Modifications and Molecular Properties

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Structural Feature
Compound A C₂₂H₂₄N₄O₂S R1: 4-methylbenzyl; R2: 2-thienylcarbonyl 408.5 Thienylcarbonyl-piperidine linkage
4-(4-Methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₃H₂₆N₄O₃ R1: 4-methoxybenzyl; R2: 3-methylbenzoyl 406.5 Methoxybenzyl and methylbenzoyl groups
5-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₄H₂₈N₄O₄ R1: 4-methoxybenzyl; R2: 4-ethoxybenzoyl 436.5 Ethoxybenzoyl substituent
4-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₀H₂₂N₆O₂ R1: phenyl-piperazinyl; R2: H 378.4 Piperazine-linked methoxyphenyl

Key Observations:

Substituent Effects on Lipophilicity: The 4-methylbenzyl group in Compound A confers moderate lipophilicity compared to the 4-methoxybenzyl analogs (e.g., ). The thienylcarbonyl group in Compound A introduces sulfur-based resonance effects, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to benzoyl derivatives .

Piperidine Modifications: Replacing the thienylcarbonyl group in Compound A with a 3-methylbenzoyl group (as in ) reduces steric hindrance but eliminates sulfur’s electronic contributions.

Triazolone Core Variations :

  • Compound A and its analogs retain the 1,2,4-triazol-3-one core, critical for hydrogen bonding via the carbonyl group. However, replaces the benzyl-piperidine system with a phenyl-piperazine moiety, altering conformational flexibility and receptor selectivity .

Stability and Pharmacokinetics

  • Ethoxybenzoyl derivatives (e.g., ) could exhibit prolonged activity due to slower esterase-mediated hydrolysis .
  • Crystallographic Data : Structural analogs (e.g., ) reveal that substituents on the triazolone ring influence packing efficiency and crystal stability. Compound A ’s methylbenzyl group likely enhances crystalline stability compared to bulkier substituents .

Q & A

Q. What validation steps ensure reproducibility in multi-step syntheses?

  • Checklist :
  • Intermediate characterization : NMR/IR at each step .
  • Reagent purity : Source >98% pure starting materials .
  • Cross-lab validation : Collaborate with independent labs to replicate yields ±5% .

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